molecular formula C16H18Br2Sn B14552636 Bis[(2-bromophenyl)methyl](dimethyl)stannane CAS No. 61726-38-3

Bis[(2-bromophenyl)methyl](dimethyl)stannane

Cat. No.: B14552636
CAS No.: 61726-38-3
M. Wt: 488.8 g/mol
InChI Key: KJTDIBZDDSAYNM-UHFFFAOYSA-N
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Description

Bis(2-bromophenyl)methylstannane is an organotin compound characterized by the presence of two bromophenyl groups and two methyl groups attached to a tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-bromophenyl)methylstannane typically involves the reaction of dimethyltin dichloride with 2-bromobenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:

(CH3)2SnCl2+2C6H4BrCH2Cl(CH3)2Sn(CH2C6H4Br)2+2NaCl\text{(CH}_3)_2\text{SnCl}_2 + 2 \text{C}_6\text{H}_4\text{BrCH}_2\text{Cl} \rightarrow \text{(CH}_3)_2\text{Sn(CH}_2\text{C}_6\text{H}_4\text{Br})_2 + 2 \text{NaCl} (CH3​)2​SnCl2​+2C6​H4​BrCH2​Cl→(CH3​)2​Sn(CH2​C6​H4​Br)2​+2NaCl

Industrial Production Methods

While specific industrial production methods for Bis(2-bromophenyl)methylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-bromophenyl)methylstannane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The tin center can participate in oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts are typically employed in Stille coupling reactions.

Major Products Formed

The major products formed depend on the specific reaction and reagents used. For example, in substitution reactions, the bromine atoms are replaced by the nucleophile, while in coupling reactions, new carbon-carbon bonds are formed.

Scientific Research Applications

Bis(2-bromophenyl)methylstannane has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Materials Science: The compound can be used to create organotin polymers with unique properties.

    Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

Mechanism of Action

The mechanism of action of Bis(2-bromophenyl)methylstannane in chemical reactions typically involves the formation of a reactive intermediate at the tin center. This intermediate can then participate in various reactions, such as nucleophilic substitution or oxidative addition, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chlorophenyl)methylstannane
  • Bis(2-fluorophenyl)methylstannane
  • Bis(2-iodophenyl)methylstannane

Uniqueness

Bis(2-bromophenyl)methylstannane is unique due to the presence of bromine atoms, which can participate in specific reactions that other halogens may not. For example, bromine is more reactive in nucleophilic substitution reactions compared to chlorine or fluorine, making this compound particularly useful in certain synthetic applications.

Properties

CAS No.

61726-38-3

Molecular Formula

C16H18Br2Sn

Molecular Weight

488.8 g/mol

IUPAC Name

bis[(2-bromophenyl)methyl]-dimethylstannane

InChI

InChI=1S/2C7H6Br.2CH3.Sn/c2*1-6-4-2-3-5-7(6)8;;;/h2*2-5H,1H2;2*1H3;

InChI Key

KJTDIBZDDSAYNM-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(CC1=CC=CC=C1Br)CC2=CC=CC=C2Br

Origin of Product

United States

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